6-amino-5,6,7,8-tetrahydroquinolin-4-ol dihydrochloride
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Overview
Description
6-amino-5,6,7,8-tetrahydroquinolin-4-ol dihydrochloride is a chemical compound with significant interest in various fields of scientific research This compound is characterized by its quinoline backbone, which is a bicyclic structure consisting of a benzene ring fused to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-amino-5,6,7,8-tetrahydroquinolin-4-ol dihydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as aniline derivatives and cyclohexanone.
Cyclization: The key step involves the cyclization of aniline derivatives with cyclohexanone under acidic or basic conditions to form the quinoline ring system.
Functional Group Introduction: Amino and hydroxyl groups are introduced through selective functionalization reactions. For instance, nitration followed by reduction can introduce the amino group, while hydroxylation can be achieved through oxidation reactions.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the dihydrochloride salt form.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound. Key considerations include:
Reaction Optimization: Optimizing reaction conditions such as temperature, pressure, and pH to maximize yield.
Catalysts: Using catalysts to enhance reaction rates and selectivity.
Safety Measures: Implementing safety protocols to handle hazardous reagents and intermediates.
Chemical Reactions Analysis
Types of Reactions
6-amino-5,6,7,8-tetrahydroquinolin-4-ol dihydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinone derivatives.
Reduction: The compound can be reduced to form tetrahydroquinoline derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
Oxidation Products: Quinone derivatives.
Reduction Products: Tetrahydroquinoline derivatives.
Substitution Products: Various substituted quinoline derivatives depending on the reagents used.
Scientific Research Applications
6-amino-5,6,7,8-tetrahydroquinolin-4-ol dihydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, including as a precursor for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-amino-5,6,7,8-tetrahydroquinolin-4-ol dihydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or nucleic acids, leading to modulation of biological activities.
Pathways: It can influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.
Comparison with Similar Compounds
Similar Compounds
- 6-amino-5,6,7,8-tetrahydroquinolin-5-one dihydrochloride
- 6-amino-7,8-dihydroquinolin-5(6H)-one dihydrochloride
Uniqueness
6-amino-5,6,7,8-tetrahydroquinolin-4-ol dihydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and bioactivity profiles, making it valuable for specific applications in research and industry.
Properties
CAS No. |
2694729-56-9 |
---|---|
Molecular Formula |
C9H14Cl2N2O |
Molecular Weight |
237.1 |
Purity |
95 |
Origin of Product |
United States |
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